molecular formula C26H20N2O4 B2816629 3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896855-27-9

3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2816629
CAS No.: 896855-27-9
M. Wt: 424.456
InChI Key: BFGJTDJFGORAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno[2,3-d]pyrimidine-4,5-dione family, a class of heterocyclic systems characterized by fused chromene and pyrimidine rings. The core structure is substituted at position 2 with a phenyl group and at position 3 with a 4-methoxyphenethyl chain. While direct pharmacological data for this compound are unavailable in the provided evidence, structural comparisons with analogues suggest its relevance in drug discovery, particularly for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-31-19-13-11-17(12-14-19)15-16-28-24(18-7-3-2-4-8-18)27-25-22(26(28)30)23(29)20-9-5-6-10-21(20)32-25/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGJTDJFGORAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Chromeno[2,3-d]pyrimidine-4,5-dione Derivatives

The chromeno[2,3-d]pyrimidine-4,5-dione scaffold is highly modifiable at positions 2 and 3. Key structural analogues and their substituents are summarized below:

Compound Name Substituents (Position 2) Substituents (Position 3) Molecular Weight (g/mol) Notable Features
Target Compound Phenyl 4-Methoxyphenethyl 428.4 (calculated) Enhanced lipophilicity from methoxy group
2-(3-Nitrophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione 3-Nitrophenyl Phenethyl 441.4 Electron-withdrawing nitro group
2-(Furan-2-yl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione Furan-2-yl 4-Methylphenyl 386.4 Heteroaromatic substitution
3-Phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione Isopropyl Phenyl 332.4 Compact alkyl substituent
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione 4-tert-Butylphenyl Furan-2-ylmethyl 456.5 Bulky tert-butyl group
8-Methoxy-3-(3-methoxypropyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione Isopropyl 3-Methoxypropyl + 8-methoxy 358.4 Dual methoxy groups

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenethyl group (electron-donating) contrasts with analogues like the 3-nitrophenyl derivative (electron-withdrawing) . Such differences may alter π-π stacking or hydrogen-bonding interactions with biological targets. Methoxy groups can improve membrane permeability but may reduce potency in enzyme inhibition compared to hydroxy groups (e.g., anti-tyrosinase activity in thieno[2,3-d]pyrimidines ).

Substituent Bulkiness :

  • Bulky groups (e.g., tert-butyl in ) may hinder binding to sterically constrained active sites, whereas smaller substituents like isopropyl or methoxyethyl offer flexibility.

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be drawn from related scaffolds:

  • Anti-Tyrosinase Activity: In thieno[2,3-d]pyrimidines, hydroxy-substituted derivatives (e.g., 4g with 2,4-dihydroxyphenyl) showed superior anti-tyrosinase activity, whereas methoxy-substituted analogues were inactive .
  • Antiviral Potential: Diketopiperazine derivatives with UV profiles similar to chromeno[2,3-d]pyrimidines exhibited anti-H1N1 activity , hinting at possible antiviral applications for this scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.